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molecular formula C13H9FN2O B8653879 1-(4-Fluorophenyl)-1H-indazol-5-ol

1-(4-Fluorophenyl)-1H-indazol-5-ol

Cat. No. B8653879
M. Wt: 228.22 g/mol
InChI Key: JMQZHXMIVNTKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728030B2

Procedure details

1-(4-Fluorophenyl)-5-methoxy-1H-indazole (137e, 1.0 mmol, 242 mg) was dissolved in dichloromethane (4 ml) and BBr3 (4 ml, 1 M in dichloromethane) was added. The reaction mixture was stirred in r.t. overnight before it was quenched with water (20 ml). The product was extracted with dichloromethane (2×20 ml) and washed with sat. NaHCO3. The organic phase was dried over Na2SO4, concentrated and purified by flash chromatography on silica gel (heptane-ethyl acetate).
Name
1-(4-Fluorophenyl)-5-methoxy-1H-indazole
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([O:17]C)=[CH:14][CH:15]=3)[CH:10]=[N:9]2)=[CH:4][CH:3]=1.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([OH:17])=[CH:14][CH:15]=3)[CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
1-(4-Fluorophenyl)-5-methoxy-1H-indazole
Quantity
242 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)OC
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in r.t. overnight before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (2×20 ml)
WASH
Type
WASH
Details
washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (heptane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC=C(C=C1)N1N=CC2=CC(=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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